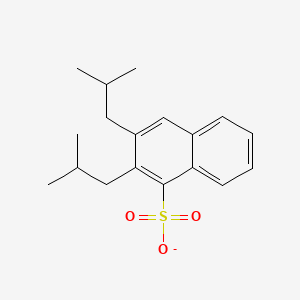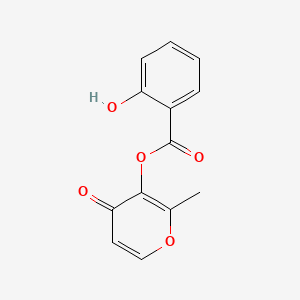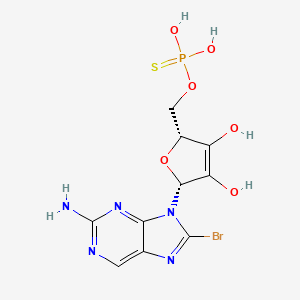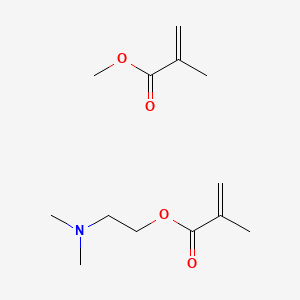
N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Chemoselective Reactions
N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide and related compounds have been studied for their reactivity in chemoselective reactions. For instance, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a compound with similar structural features, has been investigated for its reactivity against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. This study highlights the potential of such compounds in synthetic organic chemistry and chemoselective transformations (Hajji et al., 2002).
Crystal Structure and Spectral Investigations
The crystal structure, IR, NMR, and UV-Vis spectral investigations of related compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have been extensively studied. These studies involve the use of techniques like X-ray diffraction and DFT calculations, providing detailed insights into the molecular structure and electronic properties of these compounds (Demir et al., 2016).
Hydrogen Bonding Studies
Research on anticonvulsant enaminones, which share a similar structural framework, has explored their crystal structures to understand hydrogen bonding patterns. These studies provide a deeper understanding of molecular interactions and conformations relevant to pharmaceutical and medicinal chemistry (Kubicki et al., 2000).
Luminescence Sensitization
Studies have been conducted on compounds like 2,6-bis(diethylamide)-4-oxo(3-thiopropane)pyridine, which resemble the structure of N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide, for their ability to sensitize the emission of lanthanide ions. This research is crucial for the development of new luminescent materials and their applications in optical and electronic devices (Tigaa et al., 2017).
Eigenschaften
Produktname |
N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide |
|---|---|
Molekularformel |
C14H11ClN2O2 |
Molekulargewicht |
274.7 g/mol |
IUPAC-Name |
N-(2-chloropyridin-3-yl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-14-11(7-4-8-16-14)17-13(19)9-12(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19) |
InChI-Schlüssel |
ICWPONHJHUMSHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(N=CC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B1228660.png)
![ethyl 4-[(2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carbolin-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1228664.png)

![N-[[4-[[4-(4-fluorophenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-thiophenesulfonamide](/img/structure/B1228667.png)
![N-(4-Bromo-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B1228669.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1228673.png)
